

Application Note: High-Fidelity Synthesis of N-Methyl-Homoveratrylamine

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Compound of Interest

Compound Name: Homoveratrylamine hydrochloride

CAS No.: 635-85-8

Cat. No.: B158231

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Abstract & Strategic Overview

N-Methyl-homoveratrylamine (N-methyl-3,4-dimethoxyphenethylamine) is a critical secondary amine intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers such as Verapamil. While conceptually simple, the transformation of primary phenethylamines to their mono-methyl secondary analogues presents a classic challenge in organic synthesis: preventing over-alkylation.

Direct alkylation with methyl halides typically yields a statistical mixture of secondary amines, tertiary amines (dimethylated), and quaternary ammonium salts, necessitating tedious chromatographic separation. To ensure pharmaceutical-grade purity (>99%) and process scalability, this protocol utilizes a Two-Step Formylation-Reduction Strategy. This approach effectively "caps" the nitrogen after the addition of a single carbon unit, rendering over-methylation mechanistically impossible before the reduction step.

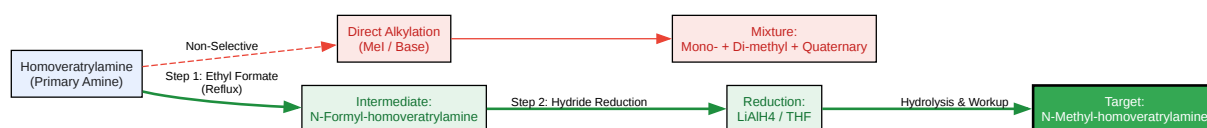
Core Advantages of This Protocol

- Selectivity: 100% Mono-methylation selectivity (no tertiary amine byproducts).

- Scalability: Reactions can be scaled from gram to kilogram quantities without chromatography.
- Purity: Final isolation via hydrochloride salt crystallization yields high-purity product suitable for GMP workflows.

Retrosynthetic Logic & Pathway Analysis

The following diagram illustrates the strategic choice between the high-fidelity Formylation-Reduction route and the riskier Direct Alkylation route.



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Figure 1: Comparative synthetic pathways. The green pathway (Formylation-Reduction) guarantees mono-alkylation, whereas direct alkylation leads to inseparable mixtures.

Experimental Protocol

Method A: The Formylation-Reduction Route (Gold Standard)

Phase 1: N-Formylation

This step installs the single carbon atom as a formyl group. The amide bond formed is stable and prevents the nitrogen from reacting further.

- Reagents:
 - Homoveratrylamine (1.0 equiv)
 - Ethyl Formate (Excess, serves as solvent/reagent)

- Catalytic additive (Optional): 0.1 equiv Acetic Acid (accelerates transamidation)

Procedure:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- Addition: Charge the flask with Homoveratrylamine (e.g., 10.0 g, 51.2 mmol). Add Ethyl Formate (50 mL).
- Reaction: Heat the mixture to reflux (54 °C) with stirring. Monitor by TLC (SiO₂, DCM/MeOH 9:1) or LC-MS. The reaction is typically complete within 4–6 hours.
- Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove excess ethyl formate and ethanol byproduct.
- Result: The residue is N-formyl-homoveratrylamine, typically a viscous pale-yellow oil or low-melting solid. It is usually pure enough (>95%) for the next step.
 - Checkpoint: ¹H NMR should show the rotameric formyl proton signal around 8.1 ppm.

Phase 2: Reduction of the Formamide

The formyl group (C=O) is reduced to a methylene group (CH₂), converting the N-CHO moiety to N-CH₃.

- Reagents:
 - N-Formyl-homoveratrylamine (from Phase 1)
 - Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) - Warning: Pyrophoric
 - Anhydrous THF (Tetrahydrofuran)

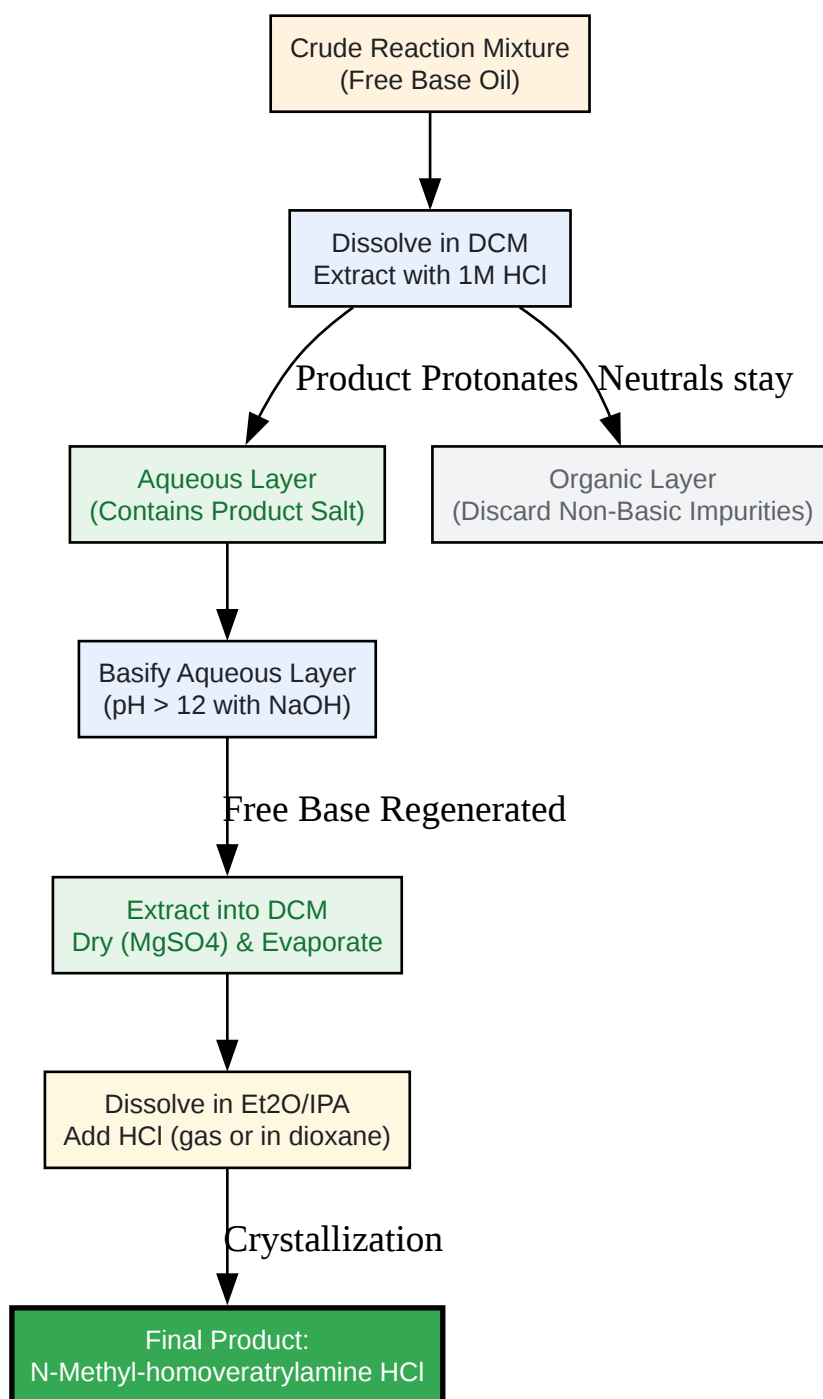
Procedure:

- Apparatus: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Equip with an addition funnel and reflux condenser.

- Preparation: Suspend LiAlH₄ (4.86 g, 128 mmol) in anhydrous THF (100 mL) and cool to 0 °C in an ice bath.
- Addition: Dissolve the N-formyl intermediate in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic gas evolution (H₂).
- Reflux: Once addition is complete, remove the ice bath and heat to reflux (66 °C) for 6–12 hours.
- Quenching (Fieser Method): Cool the mixture to 0 °C. Carefully add (dropwise, very slowly):
 - 5 mL Water
 - 5 mL 15% NaOH solution
 - 15 mL Water^[1]
- Filtration: A granular white precipitate (Lithium/Aluminum salts) forms. Stir for 30 minutes, then filter through a Celite pad. Wash the pad with THF.
- Isolation: Evaporate the filtrate to yield the crude free base oil.

Purification & Salt Formation Workflow

The crude amine is best purified via Acid-Base extraction followed by crystallization as the Hydrochloride salt.



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Figure 2: Acid-Base purification logic ensures removal of non-amine impurities before final salt crystallization.

Crystallization Protocol[2]

- Dissolve the purified free base oil in a minimal amount of dry Isopropanol (IPA) or Diethyl Ether.
- Add HCl (4M in Dioxane) dropwise until pH is acidic (~pH 2).
- A white precipitate will form. Cool to 4 °C overnight.
- Filter and wash with cold ether.
- Yield: Typically 85–90% overall from Homoveratrylamine.

Critical Process Parameters & Data

Physicochemical Data

Property	Value	Notes
IUPAC Name	N-methyl-2-(3,4-dimethoxyphenyl)ethanamine	
CAS (Free Base)	13078-76-7	Viscous oil
CAS (HCl Salt)	3490-06-0	White crystalline solid
Molecular Weight	209.29 g/mol (Base)	245.75 g/mol (HCl)
Melting Point (HCl)	149–151 °C	Literature value matches [1]
Solubility	Water (High for HCl salt), DCM (High for Base)	

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Incomplete Reduction	Old LiAlH ₄ or wet solvent	Use fresh reagent; ensure anhydrous THF.
Low Yield	Product lost in water layer during workup	The amine is moderately water-soluble. Saturate aqueous layer with NaCl (salting out) before extraction.
Emulsion	Aluminum salts not filtering well	Use Fieser quench method strictly. Allow salts to granulate before filtering.

Safety & Compliance

- LiAlH₄: Reacts violently with water. Use only under inert atmosphere. Have a Class D fire extinguisher available.
- Ethyl Formate: Highly flammable. Use in a fume hood.
- Toxicology: Phenethylamines are bioactive. Treat all intermediates as potentially potent adrenergic agents. Wear full PPE (gloves, goggles, lab coat).

References

- Preparation of N-methyl-3,4-dimethoxyphenethylamine. Google Patents (HU209947B).
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Sources

- 1. WO2009086464A1 - Process for preparing n-methyl-3, 4 dimethoxyphenylethylamine - Google Patents [patents.google.com]
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